Folcysteine

Description

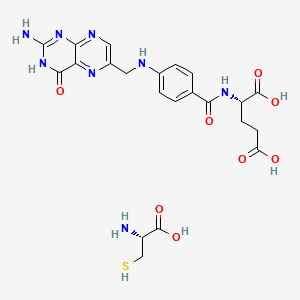

Structure

3D Structure of Parent

Properties

CAS No. |

8064-47-9 |

|---|---|

Molecular Formula |

C25H28N8O9S |

Molecular Weight |

616.6 g/mol |

IUPAC Name |

(4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H19N7O6.C6H9NO3S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;1-4(8)7-3-11-2-5(7)6(9)10/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);5H,2-3H2,1H3,(H,9,10)/t12-;5-/m00/s1 |

InChI Key |

VYRZTJJEGHJETR-OEFIRVHCSA-N |

Isomeric SMILES |

CC(=O)N1CSC[C@H]1C(=O)O.C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Canonical SMILES |

CC(=O)N1CSCC1C(=O)O.C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Folcysteine; Ergostim; FOP; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Folcysteine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folcysteine (CAS No. 8064-47-9) is a compound that has garnered interest in various scientific fields, from agriculture to medicine. It is a 1:1 combination of folic acid and (R)-3-acetylthiazolidine-4-carboxylic acid, a cysteine derivative.[1] This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its potential mechanisms of action based on the activities of its constituent molecules.

Chemical Structure and Properties

This compound is the result of the association between folic acid, a B vitamin essential for numerous metabolic processes, and a sulfur-containing amino acid derivative. The IUPAC name for this compound is (4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid compound with (R)-3-acetylthiazolidine-4-carboxylic acid (1:1).[1]

The individual structures of folic acid and (R)-3-acetylthiazolidine-4-carboxylic acid are presented below.

Figure 1: Chemical Structures of this compound Components

Caption: Chemical structures of Folic Acid and (R)-3-acetylthiazolidine-4-carboxylic acid.

A summary of the key chemical and physical properties of this compound is provided in the table below. Note that there is some variability in the reported molecular formula and weight in commercial sources. The data presented here is based on the most consistent information available.

| Property | Value | Source |

| CAS Number | 8064-47-9 | [1][2][3] |

| Molecular Formula | C25H28N8O9S | [1][3] |

| Molecular Weight | 616.61 g/mol | [1][3] |

| Appearance | Solid | No specific color information available |

| Melting Point | 154 °C (Note: This may refer to a component or a specific formulation) | [2] |

| Synonyms | Ergostim, FOP | [1] |

Biological Activities and Potential Applications

This compound is described as a cysteine derivative with a range of potential biological activities, largely extrapolated from the known functions of its components.

-

Potential Antitumor Agent: It is suggested to have potential as an antitumor agent, likely linked to the role of folate in DNA synthesis and repair.[1]

-

DNA Synthesis and Repair: As a source of folate, it is considered a vitamin needed to synthesize and repair DNA, and to methylate DNA.[1]

-

Cofactor in Biological Reactions: It is also thought to act as a cofactor in biological reactions that involve folate.[1]

-

Plant Biostimulant: In agriculture, this compound is used to promote plant growth.[4][5]

-

Postharvest Preservation: Studies have indicated that this compound application may delay the deterioration of fruit after harvesting.

-

Revitalizing and Anti-toxic Effects: A combination of thiazolidine-4-carboxylic acid and folic acid, referred to as 'this compound', has been reported to have revitalizing effects on age-related biochemical variables and anti-toxic effects, particularly on the liver.[6]

Potential Signaling Pathways

Folic Acid-Mediated Signaling

Folic acid, upon binding to the folate receptor alpha (FRα), can activate several downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | 8064-47-9 | IAA06447 | Biosynth [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. bsxaminoacid.com [bsxaminoacid.com]

- 5. N-Acetyl-thiazolidine-4-carboxylic Acid NATCA AATC Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 6. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Folcysteine: A Technical Examination of the Interplay between Folic Acid and Cysteine Metabolism for Researchers and Drug Development Professionals

Introduction

The term "Folcysteine" is not uniformly defined in scientific literature and can refer to several distinct formulations. Primarily, it is cited in agricultural contexts as a biostimulant for plants, comprising a mixture of folic acid and cysteine designed to enhance growth and stress resistance.[1][2][3][4] In chemical databases, "this compound" is registered under CAS number 8064-47-9 as a mixture of folic acid and (4R)-3-acetyl-4-thiazolidinecarboxylic acid.[5] A variant, "this compound U," is a mixture of folic acid, L-cysteine hydrochloride, and hexamethylenetetramine.[6] Furthermore, some sources describe this compound as a cysteine derivative with potential applications in oncology, though detailed research is sparse.[7][8]

Given the ambiguity of the term, this technical guide will focus on the well-established and clinically significant metabolic relationship between folic acid and the amino acid cysteine. Additionally, it will delve into the therapeutic strategy of folate-cysteine conjugation, a promising avenue in targeted drug delivery. This approach provides a scientifically rigorous foundation for understanding the synergistic roles of these two critical molecules.

Folic Acid Metabolism: The One-Carbon Cycle

Folic acid, or vitamin B9, is a water-soluble vitamin essential for a variety of metabolic processes.[9] Humans cannot synthesize folate de novo and must obtain it from their diet.[10] The synthetic form, folic acid, is converted into its biologically active form, tetrahydrofolate (THF), through a two-step reduction catalyzed by dihydrofolate reductase (DHFR).[11]

THF and its derivatives are central to one-carbon metabolism, acting as donors and acceptors of one-carbon units in the synthesis of nucleotides (purines and thymidylate) and the metabolism of several amino acids.[12][[“]] This intricate network of reactions is crucial for DNA synthesis, repair, and methylation.[14]

The core of folate metabolism is the folate cycle, which facilitates the transfer of one-carbon units for various biosynthetic pathways. A critical reaction in this cycle is the conversion of homocysteine to methionine, catalyzed by methionine synthase. This reaction requires 5-methyltetrahydrofolate as a methyl donor and vitamin B12 as a cofactor.[12]

Cysteine Metabolism and its Link to the Folate Pathway

Cysteine is a sulfur-containing amino acid with numerous biological roles, including protein synthesis, antioxidant defense as a precursor to glutathione, and as a source of sulfide. The metabolism of cysteine is intricately linked to the folate cycle through the intermediate, homocysteine.[15]

Homocysteine stands at a critical metabolic crossroads and can proceed down one of two major pathways:

-

Remethylation to Methionine: This pathway, part of the methylation cycle, is dependent on the folate cycle. Methionine synthase utilizes 5-methyltetrahydrofolate to remethylate homocysteine, thus regenerating methionine.[16] This process is vital for maintaining the supply of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.[14]

-

Transsulfuration to Cysteine: In this irreversible pathway, homocysteine is converted to cysteine. This process is catalyzed by two vitamin B6-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL).[15] The transsulfuration pathway is the primary route for homocysteine catabolism and de novo cysteine synthesis.

The interplay between the remethylation and transsulfuration pathways is tightly regulated. High levels of SAM, for instance, allosterically activate CBS, directing homocysteine towards cysteine synthesis. Conversely, when methionine levels are low, homocysteine is preferentially remethylated to conserve methionine.[16] Folate deficiency can impair the remethylation of homocysteine, leading to its accumulation (hyperhomocysteinemia), which is a risk factor for cardiovascular disease.[17] This elevation can also impact the flux through the transsulfuration pathway.

Folate-Cysteine Conjugates in Targeted Drug Delivery

The overexpression of folate receptors on the surface of various cancer cells has been exploited for targeted drug delivery.[18] By conjugating folic acid to therapeutic agents, these agents can be selectively delivered to tumor cells, potentially increasing efficacy and reducing off-target toxicity.

Cysteine residues, with their reactive sulfhydryl groups, are attractive targets for site-specific conjugation of folic acid to protein-based therapeutics. This approach offers several advantages over random conjugation to other amino acid residues, such as preserving the protein's biological activity.[18] The synthesis of folate-cysteine conjugates typically involves a folate analogue modified with a reactive group that specifically targets the sulfhydryl group of cysteine.[18]

Quantitative Data

The following table summarizes typical plasma concentrations of key metabolites in the folate and cysteine pathways in healthy adults. These values can be influenced by diet, genetics, and disease state.

| Metabolite | Typical Plasma Concentration (µM) |

| Folate | 0.007 - 0.036 |

| Homocysteine | 5 - 15 |

| Cysteine | 200 - 300 |

| Methionine | 15 - 35 |

Experimental Protocols

Protocol 1: Quantification of Plasma Total Homocysteine and Cysteine by HPLC

Objective: To determine the total concentration of homocysteine and cysteine in plasma samples.

Methodology:

-

Sample Preparation:

-

Collect blood in EDTA-containing tubes and immediately place on ice.

-

Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

-

To 100 µL of plasma, add 10 µL of a reducing agent (e.g., 10% tris(2-carboxyethyl)phosphine - TCEP) to reduce disulfide bonds.

-

Incubate at room temperature for 30 minutes.

-

Precipitate proteins by adding 100 µL of 10% trichloroacetic acid (TCA) containing an internal standard (e.g., N-acetylcysteine).

-

Vortex and centrifuge at 10,000 x g for 10 minutes.

-

-

Derivatization:

-

Transfer the supernatant to a new tube.

-

Add a derivatizing agent (e.g., a solution of 7-fluorobenzofurazan-4-sulfonic acid ammonium salt - SBD-F) to label the free sulfhydryl groups.

-

Incubate at 60°C for 60 minutes in the dark.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1 M potassium phosphate, pH 2.1) and an organic solvent (e.g., acetonitrile).

-

Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 385 nm, emission at 515 nm).

-

-

Quantification:

-

Calculate the concentrations of homocysteine and cysteine by comparing their peak areas to those of known standards, normalized to the internal standard.

-

Protocol 2: Synthesis of a Folate-Cysteine Conjugate

Objective: To covalently link a folate analogue to a cysteine-containing peptide or protein.

Methodology:

-

Synthesis of Folate-Maleimide:

-

Activate the γ-carboxyl group of folic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

-

React the folate-NHS ester with a bifunctional linker containing an amine and a maleimide group (e.g., N-(2-aminoethyl)maleimide).

-

Purify the resulting folate-maleimide derivative by chromatography.

-

-

Reduction of Protein Disulfide Bonds:

-

If the target cysteine residue is involved in a disulfide bond, dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a reducing agent such as dithiothreitol (DTT) in a 10-fold molar excess over the protein's disulfide bonds.

-

Incubate at 37°C for 1 hour.

-

Remove the excess DTT by dialysis or using a desalting column.

-

-

Conjugation Reaction:

-

Dissolve the reduced, cysteine-containing protein and the folate-maleimide in a reaction buffer (e.g., phosphate buffer, pH 7.0).

-

Add the folate-maleimide to the protein solution in a 5- to 10-fold molar excess.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The maleimide group will react specifically with the free sulfhydryl group of the cysteine.

-

-

Purification and Characterization:

-

Remove unreacted folate-maleimide and byproducts by size-exclusion chromatography or dialysis.

-

Confirm the successful conjugation and determine the conjugation ratio using techniques such as UV-Vis spectroscopy (to quantify folate) and protein concentration assays (e.g., BCA assay).

-

Further characterization can be performed using mass spectrometry to confirm the mass of the conjugate.

-

Conclusion

While "this compound" as a specific entity lacks a clear and singular definition in the context of human metabolism and drug development, the underlying principles of the metabolic interplay between folic acid and cysteine are of paramount importance. A thorough understanding of the folate and methylation cycles, and their intersection with the transsulfuration pathway, is critical for researchers in nutrition, metabolic disorders, and oncology. Furthermore, the strategic conjugation of folic acid to cysteine residues represents a sophisticated and promising approach in the development of targeted therapeutics, particularly for cancer. The methodologies and pathways detailed in this guide provide a foundational framework for professionals engaged in these fields of research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US20200337305A1 - Mixture of a this compound-based Biostimulant and an Agrotoxic Substance of Interest Resulting in a Quantitatively, Qualitatively and Time-related Result-potentiating Action as Observed in an Agricultural Crop of a Plant of Interest - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. L-Cysteine + Folic Acid - Point Americas [pointamericas.com]

- 5. L-Glutamic acid, N-(4-(((2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl)amino)benzoyl)-, mixt. with (4R)-3-acetyl-4-thiazolidinecarboxylic acid | C25H28N8O9S | CID 135618615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound U | C28H39ClN12O8S | CID 135554455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 11. Folate - Wikipedia [en.wikipedia.org]

- 12. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 13. consensus.app [consensus.app]

- 14. Folic Acid: An Overview of Metabolism, Dosages, and Benefits of Optimal Periconception Supplementation | InfantRisk Center [infantrisk.com]

- 15. Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Folate and homocysteine metabolisms and their roles in the biochemical basis of neuropsychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Folic Acid Supplementation in Patients with Elevated Homocysteine Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Site-specific folate conjugation to a cytotoxic protein - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis of Folcysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for Folcysteine (CAS 8064-47-9), a compound utilized primarily as a biostimulant in agriculture. This compound is a 1:1 mixture of Folic Acid and (R)-3-acetylthiazolidine-4-carboxylic acid. This document details the discrete synthesis of each of these components, including step-by-step experimental protocols, quantitative data, and visual representations of the synthetic pathways. The information is intended for an audience with a strong background in chemical synthesis and drug development.

Introduction to this compound

This compound is a compound that leverages the biological activities of its two constituent parts: Folic Acid, a crucial vitamin for growth and development, and a cysteine derivative, (R)-3-acetylthiazolidine-4-carboxylic acid, which acts as a source of sulfur and a biostimulant. The IUPAC name for this compound is (4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid compound with (R)-3-acetylthiazolidine-4-carboxylic acid (1:1). Its primary application is in agriculture, where it promotes plant growth and enhances resistance to various stressors.

The synthesis of this compound is not a direct covalent conjugation of its two components but rather a formulation of the two independently synthesized molecules. This guide will therefore focus on the distinct synthesis pathways for Folic Acid and (R)-3-acetylthiazolidine-4-carboxylic acid.

Synthesis of Folic Acid

The industrial synthesis of Folic Acid is a multi-step chemical process. The most common approach involves the condensation of three key precursors: a pteridine derivative, p-aminobenzoic acid (PABA), and L-glutamic acid. A common strategy involves the initial synthesis of pteroic acid from the pteridine and PABA, followed by coupling with L-glutamic acid.

Synthesis Pathway of Folic Acid

The overall synthesis can be visualized as a three-component condensation.

Caption: General overview of the three-component synthesis of Folic Acid.

Experimental Protocol for Folic Acid Synthesis

A widely used industrial method for synthesizing Folic Acid involves a two-step process.

Step 1: Synthesis of 2-amino-4-hydroxy-6-halomethyl pteridine

-

Reaction Setup: In a suitable reactor, suspend 2,4,5-triamino-6-hydroxypyrimidine salt in an organic solvent such as a C1-C4 alcohol or DMF. The mass ratio of solvent to the pyrimidine salt is typically between 20:1 and 40:1.

-

Condensation: Add 3-halogenated pyruvaldehyde oxime to the suspension.

-

Heating: Heat the reaction mixture to a temperature between 50°C and 100°C (preferably 60-80°C) and maintain for a specified duration to complete the condensation and cyclization, forming the pteridine ring.

-

Isolation: Upon completion, the intermediate, 2-amino-4-hydroxy-6-halomethyl pteridine, can be isolated by filtration and washing.

Step 2: Synthesis of Folic Acid

-

Reaction Setup: In a separate reactor, dissolve the 2-amino-4-hydroxy-6-halomethyl pteridine intermediate and N-(4-aminobenzoyl)-L-glutamic acid in an organic solvent (e.g., C1-C4 alcohol, DMF, or N,N-dimethylacetamide). The mass ratio of the solvent to the pteridine intermediate is typically between 10:1 and 30:1.

-

Coupling Reaction: The molar ratio of the pteridine intermediate to N-(4-aminobenzoyl)-L-glutamic acid is generally between 1:1.0 and 1:3.0.

-

Temperature Control: Maintain the reaction temperature between 20°C and 70°C (preferably 30-50°C) until the reaction is complete, as monitored by a suitable analytical technique like TLC or HPLC.

-

Precipitation and Isolation: After the reaction is complete, cool the mixture to approximately 20°C and add water to precipitate the crude Folic Acid.

-

Purification: The precipitate is collected by filtration. The filter cake is then subjected to a beating process with 50% ethanol at around 60°C for 30 minutes to enhance purity.

-

Drying: The purified Folic Acid is filtered and dried to yield the final product.

Quantitative Data for Folic Acid Synthesis

| Parameter | Value | Reference |

| Step 1: Pteridine Synthesis | ||

| Solvent to Reactant Ratio (m/m) | 20:1 to 40:1 | [1] |

| Reaction Temperature | 60-80°C | [1] |

| Step 2: Folic Acid Synthesis | ||

| Pteridine to Amide Molar Ratio | 1:1.0 to 1:3.0 | [2] |

| Solvent to Reactant Ratio (m/m) | 10:1 to 30:1 | [2] |

| Reaction Temperature | 30-50°C | [2] |

| Overall Process | ||

| Final Product Purity (HPLC) | ≥ 97.0% | [2] |

| Overall Yield | ≥ 70% | [2] |

Synthesis of (R)-3-acetylthiazolidine-4-carboxylic acid

This cysteine derivative is synthesized in a two-step process starting from L-cysteine. The first step is a cyclization reaction with formaldehyde to form the thiazolidine ring, followed by N-acetylation.

Synthesis Pathway of (R)-3-acetylthiazolidine-4-carboxylic acid

Caption: Two-step synthesis of (R)-3-acetylthiazolidine-4-carboxylic acid.

Experimental Protocol for (R)-3-acetylthiazolidine-4-carboxylic acid Synthesis

This protocol is based on a high-yield preparation method.

Step 1: Synthesis of (R)-Thiazolidine-4-carboxylic acid

-

Reaction Setup: In a reaction vessel, mix L-cysteine, a mineral alkali (to adjust pH), and a 37% formaldehyde solution.

-

Reaction: Stir the mixture at room temperature for 1 to 3 hours to allow for the cyclization reaction to complete.

-

Isolation: Let the mixture stand at room temperature and then isolate the intermediate product, (R)-Thiazolidine-4-carboxylic acid, by suction filtration.

-

Drying: Dry the intermediate product under vacuum at a constant temperature of 50-80°C for 2 to 4 hours.

Step 2: Synthesis of (R)-3-acetylthiazolidine-4-carboxylic acid

-

Acetylation: In a suitable reactor, react the dried (R)-Thiazolidine-4-carboxylic acid with an acetylating agent, preferably acetic anhydride.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 0.5 to 3 hours.

-

Work-up: After the reaction is complete, concentrate the mixture. The product can then be purified by washing.

-

Final Drying: Dry the final product under vacuum at a constant temperature of 50-80°C for 1 to 4 hours to obtain high-yield (R)-3-acetylthiazolidine-4-carboxylic acid.

Quantitative Data for (R)-3-acetylthiazolidine-4-carboxylic acid Synthesis

| Parameter | Value/Conditions | Reference |

| Step 1: Cyclization | ||

| Reactants | L-Cysteine, Formaldehyde (37% solution), Mineral Alkali | [1] |

| Reaction Time | 1 - 3 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Drying Temperature | 50 - 80°C | [1] |

| Drying Time | 2 - 4 hours | [1] |

| Step 2: Acetylation | ||

| Acetylating Agent | Acetic Anhydride | [1] |

| Reaction Condition | Reflux | [1] |

| Reflux Time | 0.5 - 3 hours | [1] |

| Drying Temperature | 50 - 80°C | [1] |

| Drying Time | 1 - 4 hours | [1] |

Formulation of this compound

This compound is a 1:1 mixture of the two synthesized components. The formulation process involves the precise combination of Folic Acid and (R)-3-acetylthiazolidine-4-carboxylic acid.

Formulation Workflow

Caption: Formulation of this compound from its constituent components.

Experimental Protocol for this compound Formulation

-

Preparation: Ensure both Folic Acid and (R)-3-acetylthiazolidine-4-carboxylic acid are of high purity.

-

Mixing: In a suitable solvent, such as water or an alcohol, combine equimolar amounts of Folic Acid and (R)-3-acetylthiazolidine-4-carboxylic acid.

-

Homogenization: Stir the mixture to ensure homogeneity. The formation of a salt or a stable mixture may be facilitated by gentle heating or sonication.

-

Isolation/Drying: The final this compound compound can be isolated by evaporation of the solvent or by precipitation followed by filtration and drying.

Conclusion

The synthesis of this compound is a bifurcated process that requires the independent synthesis of its two main components, Folic Acid and (R)-3-acetylthiazolidine-4-carboxylic acid. This guide has provided detailed methodologies for the chemical synthesis of both molecules, drawing from established industrial practices and patent literature. The subsequent formulation into the final this compound product is a straightforward combination of these two components. For researchers and professionals in drug development and agricultural science, understanding these distinct synthetic pathways is crucial for the production and potential further development of this compound and related compounds. Adherence to the outlined protocols and quantitative parameters is essential for achieving high yields and purity.

References

The Biological Activity of Folcysteine in Plant Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folcysteine, a derivative of the amino acid cysteine, is increasingly recognized in plant science for its potent biostimulant properties. As N-acetyl-L-cysteine (NAC), it has demonstrated significant effects on plant growth, development, and resilience to environmental stressors.[1] This technical guide provides an in-depth overview of the biological activity of this compound in plants, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed signaling pathways.

Core Biological Activities

This compound exerts a wide range of beneficial effects on plants, primarily acting as a growth promoter and a protective agent against various abiotic and biotic stresses. Its mechanisms of action are multifaceted, influencing nutrient uptake, hormonal balance, and the plant's antioxidant defense systems.

Enhancement of Plant Growth and Yield

Application of this compound and related compounds has been shown to improve various growth parameters, leading to increased biomass and crop yield. These effects are attributed to its role in promoting cell division and elongation, as well as enhancing nutrient assimilation.

Table 1: Quantitative Effects of N-acetylcysteine (NAC) on Lettuce (Lactuca sativa) Seedling Growth [2]

| Treatment | Shoot Fresh Weight (g) | Root Fresh Weight (g) |

| Control | 1.25 ± 0.15 | 0.45 ± 0.08 |

| 0.03 mM NAC | 1.55 ± 0.20 | 0.60 ± 0.10 |

| 0.3 mM NAC | 2.10 ± 0.25 | 0.75 ± 0.12 |

| 1.0 mM NAC | 1.80 ± 0.22 | 0.68 ± 0.11 |

| 3.0 mM NAC | 0.95 ± 0.12 | 0.35 ± 0.06 |

Data represents mean ± standard deviation.

Table 2: Effect of Amino Acid-Based Biostimulants on Winter Wheat (Triticum aestivum) Grain Yield [3]

| Treatment | Grain Yield (t/ha) | Percent Increase (%) |

| Control | 6.5 ± 0.4 | - |

| AminoPrim (1.0 L/ha) | 6.85 ± 0.5 | 5.4 |

| AminoHort (1.25 L/ha) | 7.22 ± 0.6 | 11.0 |

Yield data from field experiments.

Mitigation of Abiotic Stress

This compound plays a crucial role in enhancing plant tolerance to abiotic stresses such as drought, salinity, and heavy metal toxicity. This protective effect is largely mediated through its antioxidant properties and its influence on stress-related signaling pathways.

Table 3: Impact of N-acetylcysteine (NAC) on Wheat (Triticum aestivum) Seedlings under Heavy Metal Stress [4]

| Treatment | Proline Content (µmol/g FW) in Shoots |

| Control | 2.5 ± 0.3 |

| Cd (100 µM) | 8.7 ± 0.9 |

| Cd (100 µM) + NAC (1 mM) | 6.2 ± 0.7 |

| Hg (100 µM) | 9.5 ± 1.1 |

| Hg (100 µM) + NAC (1 mM) | 7.1 ± 0.8 |

| Pb (100 µM) | 7.8 ± 0.8 |

| Pb (100 µM) + NAC (1 mM) | 5.9 ± 0.6 |

Proline is an osmoprotectant that accumulates under stress.

Improvement of Postharvest Quality

Postharvest application of this compound has been shown to delay senescence and reduce decay in fruits, thereby extending their shelf life. This is attributed to its ability to scavenge reactive oxygen species (ROS) and maintain cell wall integrity. Anecdotal observations suggest that mango fruits from trees treated with this compound have a longer shelf life.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound in plants.

Seed Treatment for Enhanced Germination and Seedling Vigor

Objective: To assess the effect of this compound seed treatment on the germination rate and early growth of maize (Zea mays).

Materials:

-

Maize seeds of a uniform variety

-

This compound (N-acetyl-L-cysteine)

-

Distilled water

-

Beakers and graduated cylinders

-

Magnetic stirrer

-

Germination trays or pots

-

Sterilized germination medium (e.g., sand, vermiculite, or germination paper)

-

Growth chamber with controlled temperature and light conditions

-

Ruler and calipers

Procedure:

-

Solution Preparation: Prepare this compound solutions at desired concentrations (e.g., 0, 0.1, 0.5, 1.0, and 5.0 mM) in distilled water. Ensure complete dissolution using a magnetic stirrer.

-

Seed Sterilization: Surface sterilize maize seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution, and finally rinse thoroughly with sterile distilled water.

-

Seed Priming: Immerse the sterilized seeds in the respective this compound solutions for a predetermined period (e.g., 6-12 hours) at room temperature. The control group is soaked in distilled water.

-

Sowing: After priming, air-dry the seeds briefly on sterile filter paper. Sow the treated seeds in germination trays or pots filled with a sterilized germination medium. Ensure a consistent sowing depth.

-

Germination Conditions: Place the trays/pots in a growth chamber with controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

-

Data Collection:

-

Germination Percentage: Count the number of germinated seeds daily for a specified period (e.g., 7-10 days). A seed is considered germinated when the radicle emerges.

-

Seedling Growth: After the germination period, carefully uproot a subset of seedlings and measure the shoot length, root length, and fresh weight. Dry the seedlings in an oven at 70°C for 48 hours to determine the dry weight.

-

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.

Foliar Application to Assess Growth Promotion and Stress Tolerance

Objective: To evaluate the effect of foliar-applied this compound on the growth and drought stress tolerance of wheat (Triticum aestivum).

Materials:

-

Wheat plants grown in pots under controlled conditions

-

This compound (N-acetyl-L-cysteine)

-

Distilled water

-

Surfactant (e.g., Tween 20)

-

Handheld sprayer

-

Equipment for measuring physiological parameters (e.g., SPAD meter for chlorophyll content, pressure chamber for water potential)

Procedure:

-

Plant Growth: Grow wheat plants in pots containing a suitable potting mix in a greenhouse or growth chamber.

-

Treatment Application: At a specific growth stage (e.g., tillering), prepare this compound solutions (e.g., 0, 1, 5, 10 mM) with a small amount of surfactant (e.g., 0.05% v/v) to ensure even leaf coverage.

-

Foliar Spray: Spray the solutions onto the foliage of the wheat plants until runoff. The control group is sprayed with a solution containing only water and the surfactant.

-

Drought Stress Induction (for stress tolerance assessment): For the drought stress experiment, withhold watering from a subset of plants from each treatment group for a specified period (e.g., 7-14 days) after foliar application. A well-watered group should be maintained for comparison.

-

Data Collection:

-

Growth Parameters: At the end of the experimental period, measure plant height, tiller number, and shoot and root biomass (fresh and dry weight).

-

Physiological Parameters:

-

Chlorophyll Content: Measure the relative chlorophyll content using a SPAD meter at regular intervals.

-

Water Status: For the drought stress experiment, measure the leaf relative water content (RWC) and leaf water potential.

-

Biochemical Markers: Analyze leaf tissue for proline content and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).

-

-

-

Statistical Analysis: Use appropriate statistical tests to compare the means of the different treatment groups.

Postharvest Fruit Treatment for Shelf-Life Extension

Objective: To determine the effect of a postharvest dip in a this compound solution on the shelf life and quality of mango (Mangifera indica) fruits.

Materials:

-

Mature green mango fruits of a uniform cultivar

-

This compound (N-acetyl-L-cysteine)

-

Distilled water

-

Large containers for dipping

-

Drying racks

-

Storage containers

-

Controlled temperature storage room or incubator

-

Equipment for quality assessment (e.g., penetrometer for firmness, refractometer for total soluble solids)

Procedure:

-

Fruit Selection: Select healthy, uniform mango fruits at the mature green stage.

-

Solution Preparation: Prepare this compound solutions at various concentrations (e.g., 0, 250, 500, 1000 mg/L) in distilled water.

-

Dipping Treatment: Dip the mangoes in the respective solutions for a fixed duration (e.g., 5 minutes). The control group is dipped in distilled water.

-

Drying and Storage: After dipping, air-dry the fruits on racks and then place them in storage containers. Store the fruits at a controlled temperature (e.g., 25°C for accelerated ripening or 15°C for delayed ripening).

-

Quality Evaluation: Evaluate the fruits at regular intervals (e.g., every 2 days) for the following parameters:

-

Weight Loss: Record the weight of individual fruits at each evaluation point.

-

Firmness: Measure the fruit firmness using a penetrometer.

-

Peel Color: Visually assess the change in peel color from green to yellow/red.

-

Total Soluble Solids (TSS): Measure the TSS of the fruit pulp using a refractometer.

-

Titratable Acidity (TA): Determine the TA of the fruit pulp by titration.

-

Disease Incidence and Severity: Visually inspect the fruits for any signs of decay and rate the severity.

-

-

Statistical Analysis: Analyze the data to determine the effect of this compound treatment on the postharvest quality parameters and shelf life of the mangoes.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound in plants are mediated through complex signaling pathways. While the precise molecular cascade initiated by this compound is still under investigation, its close relationship to cysteine provides insights into its likely mechanisms of action. The following diagrams illustrate hypothesized signaling pathways based on current knowledge of cysteine, folate, and general plant stress responses.

This compound in Plant Growth and Development (Hypothesized Pathway)

This compound, as a source of cysteine, can influence auxin homeostasis and signaling, which are central to plant growth and development. Folate, a related compound, has been shown to interact with auxin signaling.[6]

This compound in Abiotic Stress Response (Hypothesized Pathway)

Under abiotic stress, this compound likely enhances plant tolerance by boosting the antioxidant system and modulating stress-responsive hormone signaling, particularly the abscisic acid (ABA) pathway.

Experimental Workflow for Evaluating this compound's Biostimulant Activity

The following diagram outlines a general workflow for a comprehensive evaluation of this compound as a plant biostimulant.

Conclusion

This compound, as a potent biostimulant, holds significant promise for enhancing crop productivity and resilience in modern agriculture. Its multifaceted biological activities, from promoting growth to mitigating stress, are rooted in its influence on fundamental plant physiological and molecular processes. The quantitative data, experimental protocols, and hypothesized signaling pathways presented in this guide offer a comprehensive resource for researchers and professionals seeking to further explore and harness the benefits of this compound in plant science. Further research is warranted to elucidate the precise molecular mechanisms underlying its action and to optimize its application for a wide range of agricultural crops.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Effect of the New Plant Growth Biostimulants Based on Amino Acids on Yield and Grain Quality of Winter Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

The Genesis and Scientific Foundation of Folcysteine (Ergostim): A Technical Whitepaper

An In-depth Exploration of the Discovery, Mechanism, and Application of a Pioneering Biostimulant

Abstract

Folcysteine, commercially known as Ergostim, represents a significant advancement in the field of agricultural biostimulants. This technical guide delves into the core scientific principles of this compound, from its discovery and historical development to its intricate mechanism of action at the cellular level. Developed and manufactured by the Italian company Isagro S.p.A., now a part of the Gowan Company, Ergostim's primary active ingredient is N-acetyl-thiazolidine-4-carboxylic acid (AATC), a derivative of the amino acid L-cysteine, often formulated in conjunction with folic acid. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the experimental validation of its efficacy, the precise protocols for its application, and a visualization of its signaling pathways.

Discovery and History

The development of this compound (Ergostim) is rooted in early European research into the biostimulant properties of cysteine derivatives. While Isagro S.p.A. commercialized and popularized the product, foundational work can be traced back to earlier patents. Notably, a European patent filed in the early 1980s describes biostimulating compositions for plants containing N-acetyl-thiazolidine-4-carboxylic acid and folic acid, referencing even earlier Romanian and Belgian patents.[1][2] This suggests a lineage of research focused on leveraging sulfur-containing amino acid derivatives to enhance plant resilience and productivity.

Isagro, established in 1993 through a spin-off from Montedison's crop protection business, became a key player in the agropharmaceutical sector.[3][4] The company's focus on innovative research and development led to the refinement and global distribution of Ergostim as a flagship biostimulant.[5] The product was designed to activate and balance plant metabolic processes, particularly during critical growth stages and under conditions of abiotic stress.[6]

Mechanism of Action: A Proline and Cysteine-Mediated Stress Response

The efficacy of this compound lies in the biological activity of its core component, N-acetyl-thiazolidine-4-carboxylic acid (AATC). Within the plant, AATC acts as a precursor to two crucial amino acids: cysteine and proline. These molecules are integral to the plant's natural defense mechanisms against a variety of environmental stressors.

2.1. Cysteine Provision and Antioxidant Defense: AATC readily metabolizes into L-cysteine, a sulfur-containing amino acid. Cysteine is a fundamental building block for proteins and a key component of glutathione, a major antioxidant in plants.[7][8] Glutathione plays a pivotal role in scavenging reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular structures during periods of stress. By providing a direct source of cysteine, this compound enhances the plant's antioxidant capacity, mitigating oxidative damage.

2.2. Proline Synthesis and Osmotic Adjustment: The metabolic pathway of AATC also stimulates the synthesis of proline. Proline is a well-documented osmoprotectant, accumulating in plant cells in response to drought and salinity stress.[7][8][9][10][11] Its accumulation helps to maintain cellular turgor, stabilize membranes and proteins, and scavenge ROS. The increased availability of proline through the application of this compound strengthens the plant's ability to tolerate water deficit and high salt concentrations.

Signaling Pathway of this compound (AATC) in Plant Stress Response

Quantitative Data on Efficacy

Numerous field trials have demonstrated the positive effects of Ergostim on a wide range of crops. The application of this compound has been shown to increase yield, improve fruit quality, and enhance overall plant vigor. The following tables summarize key quantitative findings from various studies.

Table 1: Effect of Ergostim on Crop Yield

| Crop | Treatment | Yield Increase (%) vs. Control | Reference |

| Grapes | Foliar spray | 32.22 | [11] |

| Orchid | 0.25 cc/L | Plant Height: +102.4, Leaf Number: +31.8, Fresh Weight: +193 | [6] |

| Rose | Foliar spray | Significant increase in shoot length and bud diameter | [6] |

Table 2: Impact of Ergostim on Plant Physiological Parameters

| Crop | Treatment | Parameter | Improvement | Reference |

| Orchid | 0.5 cc/L | Leaf Area | +81% | [6] |

Experimental Protocols

The successful application of this compound (Ergostim) is dependent on appropriate timing and dosage, which can vary depending on the crop and environmental conditions.

General Application Protocol:

Ergostim is typically applied as a foliar spray diluted in water.[12] For many crops, applications are recommended during key phenological stages such as pre-flowering, flowering, and fruit development to maximize its biostimulant effects.[13][14]

Example Protocol for Fruit Trees (Apples, Pears, etc.):

-

Dosage: 50-100 ml per 100 liters of water.[12]

-

Application Timing: 2-4 treatments starting from the beginning of the flowering phase, with intervals of 7-14 days.[12]

Example Protocol for Vegetables (Tomatoes, Peppers, etc.):

-

Dosage: 50-70 ml per 100 liters of water.[12]

-

Application Timing: Multiple applications may be beneficial, starting from post-transplanting and continuing through flowering and fruit set.[14]

Experimental Workflow for Efficacy Trials

Conclusion

This compound (Ergostim), powered by its active ingredient N-acetyl-thiazolidine-4-carboxylic acid, stands as a scientifically validated biostimulant with a clear mechanism of action. Its ability to enhance a plant's natural stress defense systems by providing cysteine and stimulating proline synthesis offers a valuable tool for sustainable agriculture. The historical development, from early European research to its commercialization by Isagro, highlights a long-standing interest in harnessing the power of amino acid derivatives for crop improvement. The quantitative data from numerous studies consistently demonstrate its positive impact on yield and plant health. This technical guide provides a foundational understanding for researchers and professionals seeking to further explore and utilize the potential of this compound in addressing the challenges of modern agriculture.

References

- 1. EP0078514B1 - Improvement to biostimulating compositions for plants - Google Patents [patents.google.com]

- 2. COMPOSITIONS WITH A BIOSTIMULATING ACTIVITY - Patent 1487271 [data.epo.org]

- 3. isagro.com [isagro.com]

- 4. pestel-analysis.com [pestel-analysis.com]

- 5. isagro.com [isagro.com]

- 6. metroflorcolombia.com [metroflorcolombia.com]

- 7. researchgate.net [researchgate.net]

- 8. Proline, Cysteine and Branched-Chain Amino Acids in Abiotic Stress Response of Land Plants and Microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proline and ROS: A Unified Mechanism in Plant Development and Stress Response? [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Ergostim XG - Gowanco [gowanco-nissanchem-eu.pl]

- 13. Ergostim®XG | AGROTÉCNICA 2000 [agrotecnica2000.com]

- 14. serfi.pe [serfi.pe]

Folcysteine (C25H28N8O9S): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folcysteine, with the molecular formula C25H28N8O9S, is a synthetic molecule combining folic acid with (R)-3-acetylthiazolidine-4-carboxylic acid, a cysteine derivative. This compound has garnered interest for its dual applications in agriculture as a potent biostimulant and in the biomedical field as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and available data on its biological activities. It details generalized experimental protocols for assessing its efficacy as a biostimulant and its cytotoxic effects, and explores the putative signaling pathways through which its constituent parts may exert their effects.

Chemical and Physical Properties

This compound is a complex of two biologically significant molecules. The combination of a folic acid backbone with a cysteine derivative suggests a multifaceted mechanism of action, leveraging the roles of both components in cellular metabolism.

| Property | Value | Reference |

| Molecular Formula | C25H28N8O9S | [1][2] |

| Molecular Weight | 616.61 g/mol | [1][2] |

| IUPAC Name | (4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid compound with (R)-3-acetylthiazolidine-4-carboxylic acid (1:1) | [1] |

| Synonyms | Ergostim, FOP, Folcisteine | [1] |

| Appearance | Solid powder | [1] |

Applications and Biological Activity

This compound has demonstrated notable activity in two primary areas: agriculture and preliminary biomedical research.

Agricultural Biostimulant

As a biostimulant, this compound is reported to enhance plant growth, particularly under stress conditions. Its application has been shown to improve seed germination, crop vigor, and overall yield.[3][4] The proposed mechanism involves the synergistic action of folic acid, essential for nucleic acid synthesis and cell division, and the cysteine derivative, which can act as a precursor to important metabolites and contribute to stress resilience.

A study on pomegranate cultivation demonstrated the efficacy of a product containing N-acetyl thiazolidine 4-carboxylic acid and folic acid in improving fruit quality and yield.[5] Similarly, research on apricots showed that foliar application of a combination of N-acetyl thiazolidine 4-carboxylic acid and folic acid influenced vegetative growth and fruit set.[6][7]

Table 1: Quantitative Effects of this compound as a Plant Biostimulant

| Crop | Parameter | Treatment Details | Result | Reference |

| Pomegranate | Fruit Quality & Yield | Four sprays at 75% fruit set, 30, 60, and 90 days after fruit set | Significant improvement in fruit quality and average fruit weight | [5] |

| Apricot | Vegetative Growth & Fruit Set | Foliar spray at pink bud and petal fall stages | Significant effect on vegetative growth and fruit set | |

| Apricot | Fruit Drop | Foliar spray at pink bud and petal fall stages | Minimum fruit drop observed with 50 ppm NATCA at petal fall stage | [6] |

| Apple | Fruit Set, Yield, Quality | Foliar spray at various stages from pink bud to 30 days after petal fall | Increased fruit set, yield, fruit weight, and improved color | [8] |

Potential Therapeutic Agent

This compound has been investigated for its potential as an antitumor agent.[1][9] This activity is likely linked to the role of folic acid in DNA synthesis and repair, processes that are often dysregulated in cancer cells. The cysteine component may also contribute to modulating the cellular redox environment, which can influence cancer cell survival. A review of thiazolidine-4-carboxylic acid, a related compound, indicated that its combination with folic acid ('this compound') showed revitalizing effects and anti-toxic properties, particularly for the liver, in animal studies.[10]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on its applications, the following are generalized methodologies that can be adapted for its evaluation.

Plant Biostimulant Activity: Seed Germination Assay

This protocol outlines a method to assess the effect of this compound on seed germination.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water with a minimal amount of a solubilizing agent if necessary). Create a dilution series to test a range of concentrations (e.g., 0.1, 1, 10, 100 ppm). A control solution (solvent only) should also be prepared.

-

Seed Sterilization: Surface sterilize seeds of the target plant species (e.g., wheat, maize) by rinsing with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution, and finally rinse thoroughly with sterile distilled water.

-

Seed Treatment: Immerse the sterilized seeds in the different this compound solutions and the control solution for a predetermined period (e.g., 6-12 hours).

-

Germination: Place the treated seeds on sterile filter paper moistened with distilled water in petri dishes. Each dish should contain a specific number of seeds (e.g., 50). Seal the petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Data Collection: Record the number of germinated seeds daily for a set period (e.g., 7-10 days). A seed is considered germinated when the radicle emerges.

-

Analysis: Calculate the germination percentage, germination rate, and seedling vigor index for each treatment and compare them to the control.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a framework for evaluating the potential antitumor activity of this compound on cancer cell lines.

-

Cell Culture: Culture a selected cancer cell line (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a range of this compound concentrations in the culture medium. Replace the medium in the wells with the medium containing the different this compound concentrations. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[11]

Putative Signaling Pathways

The precise signaling pathways modulated by this compound as a single entity have not been fully elucidated. However, based on the known functions of its components, several pathways are likely to be involved.

Folic Acid-Mediated Pathways

Folic acid is crucial for one-carbon metabolism, which is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids. Its deficiency impacts DNA synthesis and repair. In the context of potential antitumor effects, folic acid's role in these pathways is critical. Furthermore, studies have shown that folic acid can influence cellular signaling cascades. For instance, folic acid has been shown to inhibit endothelial cell proliferation by activating the cSrc/ERK 2/NF-κB/p53 pathway.

Cysteine-Related Pathways

The (R)-3-acetylthiazolidine-4-carboxylic acid component of this compound serves as a cysteine pro-drug. Cysteine is a vital amino acid with a central role in protein synthesis, and as a precursor to glutathione (GSH), a major intracellular antioxidant. In plants, cysteine metabolism is linked to stress responses and defense mechanisms. In the context of cancer, the modulation of the intracellular redox state through cysteine and GSH can have profound effects on cell survival and apoptosis.

Conclusion

This compound (C25H28N8O9S) is a molecule with significant potential in both agriculture and medicine. Its dual nature, derived from the combination of folic acid and a cysteine derivative, allows it to influence fundamental cellular processes such as cell division, metabolism, and redox homeostasis. While further research is required to fully elucidate its mechanisms of action and to develop specific, optimized protocols for its various applications, the existing data strongly support its continued investigation. The experimental frameworks and pathway analyses provided in this whitepaper offer a foundation for researchers and drug development professionals to build upon in their exploration of this promising compound.

References

- 1. Secure Verification [fiver.ifvcns.rs]

- 2. benchchem.com [benchchem.com]

- 3. data.epo.org [data.epo.org]

- 4. US20200337305A1 - Mixture of a this compound-based Biostimulant and an Agrotoxic Substance of Interest Resulting in a Quantitatively, Qualitatively and Time-related Result-potentiating Action as Observed in an Agricultural Crop of a Plant of Interest - Google Patents [patents.google.com]

- 5. FOLICIST®, A BIOSTIMULANT BASED ON ACETYL-THIOPROLINE, FOLIC ACID AND PLANT EXTRACTS, IMPROVES SEED GERMINATION AND RADICLE EXTENSION | International Society for Horticultural Science [ishs.org]

- 6. ijpab.com [ijpab.com]

- 7. chesci.com [chesci.com]

- 8. phytojournal.com [phytojournal.com]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Folcysteine: A Technical Guide to its Role as a Sulfur-Containing Amino Acid Derivative in Biostimulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folcysteine is a sulfur-containing amino acid derivative that has garnered attention primarily as a potent biostimulant in agricultural applications. This technical guide delves into the core scientific principles underlying its function, with a particular focus on its chemical identity as a combination of N-Acetyl-Thiazolidine-4-Carboxylic Acid (NATCA) and folic acid. While the term "this compound" has been associated with other chemical compositions in older literature, its contemporary application and the bulk of available data point towards this synergistic mixture. This document will elucidate the known mechanisms of action, summarize the impact on plant physiology, and provide an overview of the broader context of sulfur-containing amino acids and folate in biological systems.

Introduction: Unraveling the Chemical Identity of this compound

The term "this compound" has historically encompassed various formulations, leading to some ambiguity. Early research alluded to it as a combination of thiazolidine-4-carboxylic acid and folic acid with purported revitalizing effects.[1] However, in the context of modern agricultural science, "this compound" is most prominently recognized as a formulation comprising N-Acetyl-Thiazolidine-4-Carboxylic Acid (NATCA) and folic acid.[2][3] NATCA, a derivative of the sulfur-containing amino acid cysteine, serves as the primary active component, with folic acid acting as a synergistic agent that supports overall plant metabolism and growth.[2][4]

This guide will focus on this contemporary understanding of this compound as a NATCA and folic acid-based biostimulant.

The Core Component: N-Acetyl-Thiazolidine-4-Carboxylic Acid (NATCA)

NATCA is a heterocyclic compound derived from L-cysteine. Its primary role as a biostimulant stems from its ability to act as a precursor to cysteine, a crucial amino acid in plant biology.[5][6]

Mechanism of Action of NATCA

The application of NATCA to plants triggers a cascade of physiological and metabolic responses:

-

Cysteine Precursor: NATCA is readily absorbed by plant tissues and is metabolized to L-cysteine.[6] Cysteine is a fundamental building block for proteins and a key component in the synthesis of other essential sulfur-containing compounds, including methionine and glutathione.[7]

-

Stress Mitigation: One of the most significant benefits of NATCA is its ability to enhance plant tolerance to abiotic stresses such as drought, salinity, and extreme temperatures.[5][6] This is largely attributed to the increased intracellular pool of cysteine, which is a precursor to glutathione. Glutathione is a potent antioxidant that plays a central role in detoxifying reactive oxygen species (ROS) generated during stress conditions.

-

Enhanced Nutrient Uptake and Metabolism: NATCA has been shown to improve the uptake and assimilation of essential nutrients from the soil.[4][5] It can enhance root development, leading to a more extensive root system capable of exploring a larger soil volume.[6] Furthermore, it stimulates overall metabolic processes within the plant.[8]

-

Promotion of Growth and Development: By providing a readily available source of cysteine and stimulating metabolic activity, NATCA promotes various aspects of plant growth, including seed germination, cell division, and fruit setting.[2][4]

Signaling Pathways Influenced by NATCA

While specific, detailed signaling pathway diagrams for NATCA are not extensively available in public literature, its known effects allow for the inference of its influence on several key pathways. The increased availability of cysteine and glutathione directly impacts cellular redox signaling.

Below is a conceptual representation of the proposed mechanism of NATCA's action within a plant cell.

The Synergistic Role of Folic Acid

Folic acid (Vitamin B9) is an essential cofactor in a wide range of metabolic processes in all living organisms, including plants.[9] Its inclusion in "this compound" formulations is not incidental; it plays a crucial synergistic role in supporting the growth-promoting effects of NATCA.

Folic Acid in One-Carbon Metabolism

Folic acid is a key player in one-carbon metabolism, the set of biochemical reactions that involve the transfer of one-carbon units.[10] These reactions are fundamental for the synthesis of a variety of essential biomolecules:

-

Nucleic Acids: Folate coenzymes are required for the de novo synthesis of purines (adenine and guanine) and thymidylate, which are the building blocks of DNA and RNA.[11]

-

Amino Acids: Folic acid is involved in the metabolism of several amino acids, including the interconversion of serine and glycine, and the synthesis of methionine from homocysteine.[10]

The relationship between folate and sulfur-containing amino acid metabolism is particularly relevant. The remethylation of homocysteine to methionine is a folate-dependent reaction.

Synergy with NATCA

By providing folic acid alongside NATCA, the "this compound" formulation ensures that the plant has the necessary cofactors to support the increased metabolic activity stimulated by the enhanced availability of cysteine. This synergy can be conceptualized as follows:

-

NATCA provides the building blocks (cysteine).

-

Folic Acid provides the essential cofactors for the synthesis of other vital molecules (nucleic acids, other amino acids) needed for growth and development.

Quantitative Data and Experimental Protocols

While a wealth of qualitative information exists on the benefits of NATCA and "this compound"-like products, detailed, peer-reviewed quantitative data and standardized experimental protocols are less readily available in the public domain and are often proprietary to the manufacturers. However, some studies on the application of related compounds provide insights into potential experimental designs.

Summary of Reported Effects (Qualitative)

| Parameter | Observed Effect with NATCA/Folcysteine Application | Reference |

| Seed Germination | Promotion of germination rate and vigor. | [4] |

| Root Development | Increased root biomass and length. | [6] |

| Fruit Set & Size | Improved fruit setting and increased fruit size. | [3][4] |

| Chlorophyll Content | Maintenance of chlorophyll levels, delaying senescence. | [4] |

| Stress Tolerance | Enhanced resistance to drought, salinity, and temperature stress. | [5][6] |

| Nutrient Uptake | Improved absorption of micro- and macronutrients. | [5] |

Example Experimental Protocol: Foliar Application on Fruit Crops

The following is a generalized experimental protocol for evaluating the efficacy of a this compound-based biostimulant on a fruit crop, based on common practices in agricultural research.

Methodology Details:

-

Plant Material: Select healthy, uniform plants of the target fruit crop.

-

Experimental Design: Use a randomized complete block design with a sufficient number of replicates (e.g., 4-5 blocks).

-

Treatment Application: Prepare aqueous solutions of the this compound product at the desired concentrations. Apply as a foliar spray to the point of runoff, ensuring complete coverage of the canopy. Applications are typically timed to coincide with critical growth stages.

-

Data Measurement:

-

Vegetative Growth: Measure parameters such as plant height, stem diameter, and leaf area index at regular intervals.

-

Physiological Parameters: Use a chlorophyll meter (e.g., SPAD meter) to assess chlorophyll content. Photosynthetic rates can be measured using an infrared gas analyzer.

-

Yield and Quality: At harvest, record the number of fruits per plant, average fruit weight, and fruit dimensions. Analyze fruit juice for total soluble solids (TSS) using a refractometer and titratable acidity by titration.

-

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of treatment effects.

Conclusion and Future Directions

This compound, understood as a formulation of NATCA and folic acid, represents a scientifically grounded approach to plant biostimulation. Its mechanism of action is rooted in the fundamental roles of the sulfur-containing amino acid cysteine and the essential vitamin folic acid in plant metabolism. By providing a direct precursor to cysteine and a key cofactor for one-carbon metabolism, this compound supports robust plant growth, enhances stress resilience, and has the potential to improve crop yield and quality.

For researchers and professionals in drug development, the principles underlying this compound's action in plants may offer intriguing parallels. The modulation of cysteine and folate pathways to mitigate stress and support cellular health are areas of active investigation in human health and disease.

Future research in the agricultural domain should focus on elucidating the precise signaling pathways activated by NATCA and quantifying the synergistic effects with folic acid across a wider range of crops and environmental conditions. Such studies will be invaluable in optimizing the application of this potent biostimulant for sustainable agriculture. For those in the pharmaceutical and biomedical fields, the study of such sulfur-containing amino acid derivatives could provide novel insights into cellular protection and metabolic regulation.

References

- 1. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. plantstimulant.com [plantstimulant.com]

- 3. chesci.com [chesci.com]

- 4. Understanding NATCA (N-Acetyl-L-Thiazolidine-4-Carboxylic Acid): Functions, Benefits, and Agricultural Applications - Knowledge [plantgrowthhormones.com]

- 5. N-Acetyl Thiazolidine-4-Carboxylic Acid (Natca) Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]

- 6. bakerandbaker.co.in [bakerandbaker.co.in]

- 7. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetyl thiazolidine carboxylic acid [sitem.herts.ac.uk]

- 9. The Concept of Folic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 11. Folic acid is necessary for proliferation and differentiation of C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Profile of Folcysteine's Core Components: A Technical Examination of Folic Acid and N-Acetylcysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folcysteine, a compound comprising a folic acid moiety and a cysteine derivative, has garnered interest for its potential biological activities. While direct in-vitro studies on a specific, commercially available "this compound" compound in a biomedical context are scarce, a comprehensive understanding of its effects can be extrapolated from the extensive research on its core components: Folic Acid and N-Acetylcysteine (NAC). This technical guide provides an in-depth analysis of the initial in-vitro studies on these components, focusing on their individual and potential synergistic effects on key cellular processes. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development.

I. Quantitative Data on In-Vitro Effects

The following tables summarize the quantitative data from in-vitro studies on Folic Acid and N-Acetylcysteine, focusing on their impact on cell proliferation, viability, and apoptosis across various cell lines.

Table 1: In-Vitro Effects of Folic Acid on Cellular Processes

| Cell Line | Concentration | Effect | Quantitative Measurement |

| Embryonic Neural Stem Cells | 8 mg/L and 44 mg/L | Increased cell proliferation | Dose-dependent increase in viable cells over 7 days |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 0-10 µmol/L | Decreased DNA synthesis and proliferation | Concentration-dependent decrease |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Reduced apoptosis induced by oxidized LDL | Decreased apoptosis ratio |

Table 2: In-Vitro Effects of N-Acetylcysteine (NAC) on Cellular Processes

| Cell Line | Concentration | Effect | Quantitative Measurement |

| CCD-966SK (Human skin fibroblasts) | 0.1, 0.5, and 1.0 mM | Increased cell viability and migration | Dose-dependent increase |

| Bovine Secondary Follicles | 1.0 mM | Increased percentage of growing follicles | Significantly higher percentage compared to control |

| Bovine Secondary Follicles | 5.0 and 25.0 mM | Damage to cellular membranes and organelles | Increased signs of degeneration |

| Ovarian Granulosa Cells | 0.5, 1, and 1.5 mg/mL | Decreased apoptosis and increased cell viability | Dose-dependent effects observed |

| Lung Cancer Cells (A549) | 4-10 mM | Inhibited cell proliferation | Dose-dependent inhibition |

II. Experimental Protocols

This section details the methodologies employed in key in-vitro experiments investigating the effects of Folic Acid and N-Acetylcysteine.

A. Cell Proliferation Assay (MTT Assay) for Folic Acid

-

Cell Line: Embryonic Neural Stem Cells.

-

Treatment: Cells were cultured in a medium containing a baseline folic acid concentration (4 mg/L), a low supplementation (8 mg/L), or a high supplementation (44 mg/L).

-

Protocol:

-

Cells were seeded in 96-well plates at a specified density.

-

After adherence, the culture medium was replaced with media containing different concentrations of folic acid.

-

Cells were incubated for various time points (e.g., 1, 3, 5, and 7 days).

-

At each time point, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability was expressed as a percentage of the control group.

-

B. Wound Healing (Scratch) Assay for N-Acetylcysteine

-

Cell Line: CCD-966SK (Human skin fibroblasts).

-

Treatment: Cells were treated with various concentrations of NAC (0.1, 0.5, and 1.0 mM).

-

Protocol:

-

Cells were grown to confluence in 6-well plates.

-

A sterile pipette tip was used to create a "scratch" or cell-free area in the monolayer.

-

The detached cells were washed away, and the medium was replaced with fresh medium containing different concentrations of NAC.

-

Images of the scratch were captured at different time points (e.g., 0, 12, and 24 hours).

-

The rate of wound closure was quantified by measuring the area of the cell-free region over time.

-

C. Apoptosis Assay (Annexin V-FITC/PI Staining) for N-Acetylcysteine

-

Cell Line: Ovarian Granulosa Cells.

-

Treatment: Cells were incubated with different concentrations of NAC (0.5, 1, and 1.5 mg/mL) for 12 hours.

-

Protocol:

-

After treatment, both floating and adherent cells were collected.

-

Cells were washed with cold phosphate-buffered saline (PBS).

-

Cells were resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Folic Acid and NAC, as well as a typical experimental workflow for in-vitro analysis.

Caption: Folic Acid's anti-angiogenic signaling cascade in endothelial cells.

Methodological & Application

Folcysteine: Application Notes and Protocols for Plant Growth Enhancement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folcysteine, an amino acid derivative, is emerging as a potent biostimulant for enhancing plant growth, development, and resilience to environmental stressors. As a sulfur-containing compound, it is closely related to cysteine, a pivotal amino acid in plant metabolism. This compound-based biostimulants are designed to promote plant growth and improve resistance to adverse conditions.[1] This document provides detailed experimental protocols and application notes for the use of this compound in plant growth research, based on available scientific literature for this compound and its parent compound, cysteine.

Mechanism of Action

While the precise signaling cascade of this compound is an active area of research, it is understood that as an amino acid-based biostimulant, it likely influences several key physiological and metabolic pathways in plants. Amino acids can act as signaling molecules, influencing hormone production and metabolic pathways.[2] They are known to enhance nutrient uptake, stimulate root development, and improve the plant's tolerance to both biotic and abiotic stress.[1][3][4] For instance, methionine, another sulfur-containing amino acid, is a precursor to the plant hormone ethylene, which plays a role in fruit ripening and senescence.[3] this compound may also contribute to the synthesis of essential biomolecules and defense compounds, bolstering the plant's overall health and vigor.

Data Presentation: Efficacy of Cysteine (as a proxy for this compound) on Plant Growth

The following tables summarize quantitative data from studies on the application of cysteine, which can be used as a reference for designing experiments with this compound.

Table 1: Effect of Foliar Cysteine Application on Cherry Tomato ( Lycopersicon esculentum Mill. Var. cerasiforme) Growth

| Treatment | Stem Diameter (cm) | Plant Height (cm) |

| Control (Water) | 0.94 | Not specified |

| Cysteine 200 ppm | 1.11 | 243.45 |

| Cysteine 400 ppm | 1.23 | Not specified |

| Arginine 200 ppm | Not specified | 241.5 |

| Arginine 400 ppm | Not specified | 246.85 |

Data adapted from a study on cherry tomatoes, where amino acids were applied as a foliar spray.[5][6]

Table 2: Effect of Foliar Cysteine Application on Faba Bean ( Vicia faba L.) Growth and Yield

| Treatment | Effect on Vegetative Growth | Effect on Yield |

| Cysteine 30 mg/L | Significant increase in shoot height, branch number, leaflet number, and fresh and dry weight of the shoot system. | Significant increase in green pod yield per plant and fresh seed yield per plant. |

This table summarizes the reported significant increases. Specific quantitative values were not available in the abstract.[7]

Table 3: Effect of Foliar Cysteine Application on Physalis ( Physalis peruviana L.) Yield under Cold Stress

| Treatment Condition | Cysteine Concentration | Fruit Yield ( kg/ha ) |

| Low-Temperature Stress | 0.5 mM | 11419.1 |

Data from a study investigating the role of amino acids in mitigating cold stress.[8]

Table 4: Effect of Foliar L-Cysteine Application on Cape Gooseberry ( Physalis peruviana L.) Fruit Yield under Drought Conditions

| Irrigation Level | L-Cysteine Concentration | Fruit Yield Increase (2022) | Fruit Yield Increase (2023) |

| 100% ETc | 40 mg L⁻¹ | 64.6% | 58.85% |

| 75% ETc | 40 mg L⁻¹ | Not specified | Not specified |

Data from a two-year study on the effects of L-cysteine under deficit irrigation.[9]

Experimental Protocols

The following are detailed protocols for the preparation and application of this compound solutions for plant growth experiments. These protocols are based on established methodologies for related amino acid biostimulants.

Protocol 1: Foliar Spray Application

Foliar application is a common and effective method for delivering biostimulants directly to the plant leaves.

Materials:

-

This compound

-

Distilled water

-

Wetting agent/surfactant (e.g., Tween 20)

-

Analytical balance

-

Volumetric flasks

-

pH meter

-

Spray bottles or a backpack sprayer

Procedure:

-

Solution Preparation:

-

To prepare a stock solution (e.g., 1000 ppm), dissolve 1 gram of this compound in 1 liter of distilled water.

-

Prepare working solutions of desired concentrations (e.g., 30 ppm, 200 ppm, 400 ppm) by diluting the stock solution. For example, to make a 200 ppm solution, take 200 mL of the 1000 ppm stock solution and dilute it to 1 liter with distilled water.

-

-

Adding a Surfactant:

-

Add a wetting agent (e.g., 0.05% v/v Tween 20) to the final spray solution to ensure uniform coverage on the leaf surface.

-

-

pH Adjustment:

-